molecular formula C25H25N3O5S B11301177 N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

Cat. No.: B11301177
M. Wt: 479.5 g/mol
InChI Key: CLLVTZMASQJABK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an ethoxyphenyl group, a methoxyphenyl group, and a thiophen-2-ylmethyl group, all connected through an imidazolidin-4-yl acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting an appropriate diamine with a diacid or its derivative under dehydrating conditions.

    Introduction of the thiophen-2-ylmethyl group: This step involves the alkylation of the imidazolidinone core with a thiophen-2-ylmethyl halide in the presence of a base.

    Attachment of the ethoxyphenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using the corresponding halides and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone core can be reduced to form imidazolidines.

    Substitution: The ethoxyphenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halides, bases (e.g., sodium hydride), and acids (e.g., hydrochloric acid) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide can be compared with other similar compounds, such as:

    N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: Lacks the thiophen-2-ylmethyl group.

    N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(phenylmethyl)imidazolidin-4-yl]acetamide: Contains a phenylmethyl group instead of a thiophen-2-ylmethyl group.

The presence of the thiophen-2-ylmethyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H25N3O5S/c1-3-33-20-10-6-17(7-11-20)26-23(29)15-22-24(30)28(18-8-12-19(32-2)13-9-18)25(31)27(22)16-21-5-4-14-34-21/h4-14,22H,3,15-16H2,1-2H3,(H,26,29)

InChI Key

CLLVTZMASQJABK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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